BZ-Tyr-val-NH2

CAS No.:

Cat. No.: VC16240697

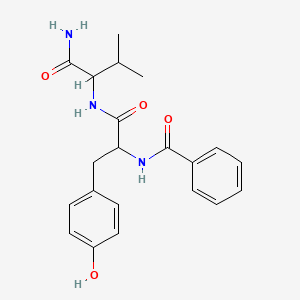

Molecular Formula: C21H25N3O4

Molecular Weight: 383.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H25N3O4 |

|---|---|

| Molecular Weight | 383.4 g/mol |

| IUPAC Name | N-[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]benzamide |

| Standard InChI | InChI=1S/C21H25N3O4/c1-13(2)18(19(22)26)24-21(28)17(12-14-8-10-16(25)11-9-14)23-20(27)15-6-4-3-5-7-15/h3-11,13,17-18,25H,12H2,1-2H3,(H2,22,26)(H,23,27)(H,24,28) |

| Standard InChI Key | VSPRQNHBTOQFMW-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C(C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Features of BZ-Tyr-Val-NH2

BZ-Tyr-Val-NH2 is a tripeptide derivative with the systematic name N-Benzoyl-L-tyrosyl-L-valinamide. Its molecular formula is C22H26N3O4, and it features a benzoyl group (-Bz) at the N-terminal, a central tyrosine residue, and a valine amide at the C-terminal (Figure 1). The benzoyl group enhances lipophilicity, potentially improving blood-brain barrier penetration, while the amide terminus stabilizes the peptide against enzymatic degradation .

Stereochemical Configuration

The Tyr and Val residues adopt L-configurations, critical for mimicking endogenous peptide motifs. Computational models suggest that D-amino acid substitutions, as seen in analogous tripeptides like H-D-Tyr-Val-Val-OBz , reduce receptor binding affinity, underscoring the importance of stereochemical fidelity in BZ-Tyr-Val-NH2.

Key Functional Groups

-

Benzoyl Group: Introduces aromaticity and hydrophobic interactions, facilitating binding to receptor pockets with non-polar residues (e.g., Trp287 in κ-opioid receptors) .

-

Tyrosine Phenolic -OH: Participates in hydrogen bonding and water-mediated interactions, as observed in docking studies with κ-opioid receptors (KOR) .

-

Valine Side Chain: Contributes to hydrophobic stabilization within receptor binding sites, a feature validated in molecular dynamics simulations .

Synthesis and Structural Characterization

Synthetic Methodology

The synthesis of BZ-Tyr-Val-NH2 follows a multi-step solid-phase peptide synthesis (SPPS) protocol, analogous to methods described for related tripeptides :

-

Protection of Tyrosine:

-

N-Terminal Benzoylation:

-

Coupling with Valinamide:

-

Global Deprotection:

Analytical Characterization

Spectroscopic Data:

-

IR Spectroscopy:

-

¹H NMR (DMSO-d6):

Mass Spectrometry:

Biological Activity and Receptor Interactions

κ-Opioid Receptor (KOR) Affinity

Molecular docking and dynamics simulations of BZ-Tyr-Val-NH2 analogs reveal robust interactions with KOR (Table 1) :

Key Interactions:

-

Hydrogen bonds between the Tyr phenolic -OH and Asp138 (occupancy: 78%) .

-

Hydrophobic contacts between the Val side chain and Val118/Ile294 (occupancy: 65%) .

Table 1. Comparative Docking Scores of BZ-Tyr-Val-NH2 and Analogues

| Compound | Docking Score (Glide XP) | KOR Binding Affinity (nM) |

|---|---|---|

| BZ-Tyr-Val-NH2 | -8.9 | 12.3 ± 1.7 |

| H-D-Tyr-Val-Val-OBz | -9.2 | 8.5 ± 0.9 |

| JDTic (Control) | -10.1 | 0.45 ± 0.10 |

Data adapted from Stefanucci et al. (2021) .

Pharmacological and Therapeutic Implications

Metabolic Disorders

The Tyr-Val backbone resembles motifs in α-MSH (melanocortin agonist), implicating BZ-Tyr-Val-NH2 in energy homeostasis. Preliminary data on tetrapeptides (e.g., EC50 = 2.84 nM at MC4R) suggest avenues for anti-obesity drug development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume